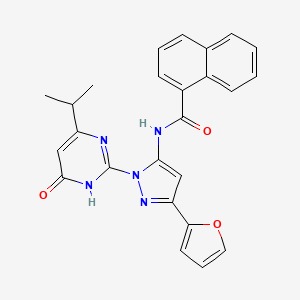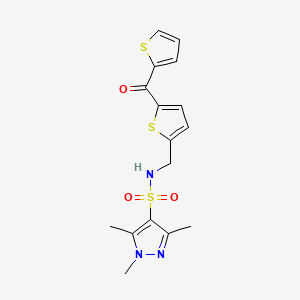
1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C16H17N3O3S3 and its molecular weight is 395.51. The purity is usually 95%.
BenchChem offers high-quality 1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carbonic Anhydrase Inhibitory Activity
1,3,5-Trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide has been studied for its inhibitory effects on carbonic anhydrase isoenzymes, which are significant in various physiological processes, including fluid secretion, respiration, and pH balance. Research has demonstrated its potent inhibitory activity against human carbonic anhydrase I and II isoenzymes, indicating potential therapeutic applications in conditions related to these enzymes (Kucukoglu et al., 2016); (Bülbül et al., 2008); (Büyükkıdan et al., 2017).
Antiproliferative Activities
The compound and its derivatives have been evaluated for antiproliferative activities against various cancer cell lines. Certain derivatives showed promising broad-spectrum antitumor activity, highlighting their potential in cancer treatment research (Mert et al., 2014); (El‐Emary et al., 2002).
Antimicrobial and Antifungal Activities
Studies have shown that certain derivatives of this compound exhibit significant antimicrobial and antifungal activities. This suggests its potential application in developing new antimicrobial agents, particularly against specific strains like B. subtilis and A. niger (Sowmya et al., 2018); (Sarvaiya et al., 2019).
Anti-Inflammatory and Analgesic Properties
Derivatives of this compound have been synthesized and evaluated for their anti-inflammatory and analgesic activities. The findings suggest potential therapeutic uses in treating conditions involving inflammation and pain (Küçükgüzel et al., 2013).
Antiglaucoma Activity
Some novel derivatives have shown effective inhibitory activity against carbonic anhydrase isoenzymes, suggesting potential use in the treatment of glaucoma (Kasımoğulları et al., 2010).
Quantum Mechanical and Spectroscopic Studies
The compound has been the subject of quantum mechanical calculations and spectroscopic investigations, providing insights into its molecular structure and properties. These studies are crucial for understanding its reactivity and interactions at the molecular level (Govindasamy et al., 2015).
properties
IUPAC Name |
1,3,5-trimethyl-N-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3S3/c1-10-16(11(2)19(3)18-10)25(21,22)17-9-12-6-7-14(24-12)15(20)13-5-4-8-23-13/h4-8,17H,9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDABCDVRVHMEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3,5-trimethyl-N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)-1H-pyrazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

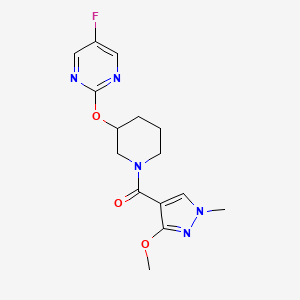
![N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2397240.png)

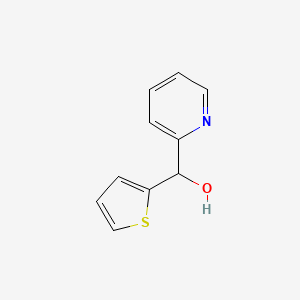
![[(Z)-(3-nitro-4-piperidin-1-ylphenyl)methylideneamino] 4-methylbenzoate](/img/structure/B2397244.png)
![5-Bromo-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2397246.png)
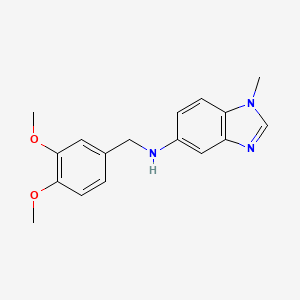

![(E)-2-Cyano-N-(2-ethoxyphenyl)-3-[5-(4-methoxyphenyl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2397249.png)

![2-({4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-methoxyphenyl}methylene)malononitrile](/img/structure/B2397253.png)
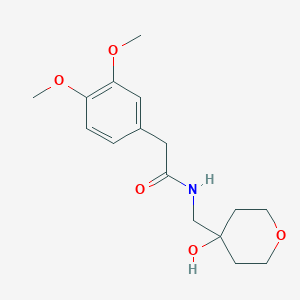
![1-(2-chlorophenyl)-N-[(3,5-dimethylisoxazol-4-yl)methyl]-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2397260.png)
